Cas no 1058159-74-2 (2-Chloro-4-oxiranylmethoxy-benzonitrile)

2-Chloro-4-oxiranylmethoxy-benzonitrile is a versatile chemical intermediate featuring both a chloro-substituted aromatic ring and an epoxide (oxirane) functional group. This structure enables its use in various synthetic applications, particularly in the preparation of more complex molecules through nucleophilic ring-opening reactions or further functionalization. The presence of the nitrile group enhances reactivity, allowing for additional transformations such as hydrolysis or reduction. Its well-defined molecular architecture makes it valuable in pharmaceutical and agrochemical research, where precise modifications are often required. The compound’s stability under standard conditions ensures reliable handling and storage, while its purity is critical for consistent performance in synthetic workflows.
2-Chloro-4-oxiranylmethoxy-benzonitrile structure
1058159-74-2 structure
商品名:2-Chloro-4-oxiranylmethoxy-benzonitrile
CAS番号:1058159-74-2
MF:C10H8ClNO2
メガワット:209.629021644592
CID:6222601
PubChem ID:87485257

2-Chloro-4-oxiranylmethoxy-benzonitrile 化学的及び物理的性質

名前と識別子

    • EN300-5125521
    • 2-chloro-4-oxiranylmethoxy-benzonitrile
    • SCHEMBL3144288
    • MPBFDPQUEBSTNO-UHFFFAOYSA-N
    • Z2105138918
    • 2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile
    • 1058159-74-2
    • 2-Chloro-4-oxiranylmethoxy-benzonitrile
    • インチ: 1S/C10H8ClNO2/c11-10-3-8(2-1-7(10)4-12)13-5-9-6-14-9/h1-3,9H,5-6H2
    • InChIKey: MPBFDPQUEBSTNO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C#N)C=CC(=C1)OCC1CO1

計算された属性

  • せいみつぶんしりょう: 209.0243562g/mol
  • どういたいしつりょう: 209.0243562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 45.6Ų

2-Chloro-4-oxiranylmethoxy-benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5125521-1.0g
2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile
1058159-74-2
1g
$0.0 2023-05-30

2-Chloro-4-oxiranylmethoxy-benzonitrile 関連文献

2-Chloro-4-oxiranylmethoxy-benzonitrileに関する追加情報

Professional Introduction to 2-Chloro-4-oxiranylmethoxy-benzonitrile (CAS No. 1058159-74-2)

2-Chloro-4-oxiranylmethoxy-benzonitrile, identified by the CAS number 1058159-74-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to a benzene ring, along with functional groups that enhance its reactivity and utility in synthetic applications. The structural features of 2-Chloro-4-oxiranylmethoxy-benzonitrile make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The chloro substituent at the 2-position and the oxiranylmethoxy (epoxy methoxy) group at the 4-position contribute to the compound's unique chemical properties. The chloro group is known to be a versatile handle for further functionalization via nucleophilic substitution reactions, while the epoxy methoxy group introduces reactivity suitable for ring-opening reactions with nucleophiles, enabling the construction of more intricate molecular architectures. These features make 2-Chloro-4-oxiranylmethoxy-benzonitrile a promising building block for drug discovery efforts targeting various biological pathways.

In recent years, there has been growing interest in benzonitrile derivatives as pharmacophores due to their ability to interact with biological targets in diverse ways. The nitrile group, for instance, can participate in hydrogen bonding interactions and exhibit electrophilic properties, making it conducive for designing molecules with specific binding affinities. Furthermore, modifications around the benzene ring can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability—key factors in drug development.

Recent studies have highlighted the utility of 2-Chloro-4-oxiranylmethoxy-benzonitrile in the synthesis of bioactive compounds. One notable application lies in its use as a precursor for developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The combination of the chloro and epoxy methoxy groups allows for selective functionalization strategies that can lead to high-affinity binders to protein kinases. For instance, researchers have leveraged these reactive sites to create analogs that modulate signaling pathways involved in cell proliferation and survival.

Another area where 2-Chloro-4-oxiranylmethoxy-benzonitrile has shown promise is in the synthesis of antiviral agents. The structural motif present in this compound can be incorporated into molecules designed to interfere with viral replication cycles. By modifying the benzonitrile core or introducing additional functional groups, chemists have generated candidates that exhibit inhibitory activity against various viruses. The epoxy methoxy group, in particular, has been exploited for its ability to form stable complexes with viral proteins, thereby disrupting critical interactions required for infection.

The pharmaceutical industry has also explored 2-Chloro-4-oxiranylmethoxy-benzonitrile as a scaffold for developing central nervous system (CNS) therapeutics. Compounds derived from this intermediate have demonstrated potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability to introduce diverse substituents while maintaining core structural integrity allows for fine-tuning of pharmacological properties essential for CNS drug delivery and efficacy.

From a synthetic chemistry perspective, 2-Chloro-4-oxiranylmethoxy-benzonitrile serves as an excellent example of how strategic functionalization can yield versatile intermediates. Its reactivity profile enables multi-step synthetic routes that are both efficient and scalable. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at positions adjacent to the nitrile or epoxy methoxy functionalities. Such transformations expand the library of possible derivatives while maintaining structural motifs relevant to drug discovery.

The compound's stability under various reaction conditions also makes it attractive for industrial applications. Unlike some sensitive intermediates that require stringent handling protocols, 2-Chloro-4-oxiranylmethoxy-benzonitrile can often be stored and manipulated under standard laboratory conditions without significant degradation. This stability simplifies synthetic workflows and reduces costs associated with handling reactive or labile materials.

Advances in computational chemistry have further enhanced the utility of 2-Chloro-4-oxiranylmethoxy-benzonitrile by enabling rapid virtual screening and design optimizations. Molecular modeling studies have identified key structural features that contribute to biological activity, guiding chemists toward more effective derivatives. These computational approaches complement traditional experimental methods by providing insights into potential binding modes and interaction energies between candidate compounds and biological targets.

In conclusion,2-Chloro-4-oxiranylmethoxy-benzonitrile (CAS No. 1058159-74-2) represents a significant asset in modern pharmaceutical research due to its versatile structural framework and reactivity profile. Its role as an intermediate in synthesizing bioactive molecules underscores its importance across multiple therapeutic areas—including oncology, virology, neurology, and beyond. As research continues to uncover new applications for this compound,2-Chloro-4-oxiranylmethoxy-benzonitrile is poised to remain at the forefront of medicinal chemistry innovation.

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